1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a carboxamide group
Preparation Methods
The synthesis of 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can be achieved through multi-step organic reactions. The synthetic route typically involves the formation of the pyrrolidine ring, followed by the introduction of the thiadiazole moiety and the carboxamide group. Common reagents used in these reactions include benzyl bromide, thiourea, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the benzyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.
Scientific Research Applications
1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-5-oxo-3-pyrrolidinecarboxamide: This compound shares the pyrrolidine and carboxamide groups but lacks the thiadiazole moiety.
1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid: Similar to the above compound but with a carboxylic acid group instead of a carboxamide group.
Pyrrolidine-2,5-dione derivatives: These compounds feature the pyrrolidine ring and are studied for their biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-benzyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2S/c27-20-13-18(15-26(20)14-17-9-5-2-6-10-17)21(28)23-22-25-24-19(29-22)12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,23,25,28) |
InChI Key |
XTSCYNXADVEDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.